3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxy group could be introduced via a Williamson ether synthesis , and the amino group could be introduced via a nucleophilic substitution or addition reaction . The triazinone ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The ethoxy group would likely contribute electron density to the phenyl ring, potentially activating it towards electrophilic aromatic substitution. The amino group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could be acylated or alkylated, or it could undergo a condensation reaction with a carbonyl compound to form an imine or enamine . The triazinone ring could potentially undergo electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ethoxy group and an amino group could increase its polarity and therefore its solubility in polar solvents . The presence of a triazinone ring could influence its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds like 3-((2-ethoxyphenyl)amino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have been synthesized and evaluated for their antimicrobial activities. A study by Bektaş et al. (2007) explored the antimicrobial effectiveness of such compounds, revealing that some derivatives exhibited good or moderate activities against tested microorganisms (Bektaş et al., 2007).
Anticancer Evaluation
In the realm of cancer research, 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, similar in structure to the specified compound, have been synthesized and screened for anticancer activity. Bekircan et al. (2008) found that some of these compounds displayed significant anticancer activity against various cancer cell lines, including lung, colon, breast, ovarian, and leukemia cancers (Bekircan et al., 2008).
Crystal Structure Analysis
The crystal structure of compounds like 4-(4-methylbenzylidene)-amino-5-(2-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazole has been investigated, providing insights into the molecular configuration and potential interactions of such compounds (San‐Nu Zhou et al., 2007).
Electronic and Spectroscopic Analysis
Molecular, electronic, nonlinear optical, and spectroscopic analyses of similar heterocyclic compounds have been conducted, as described in a study by Beytur and Avinca (2021). This research highlights the electronic properties and potential applications of these compounds in various fields, including material science (Beytur & Avinca, 2021).
Synthesis and Non-Aqueous Medium Titrations
Research on the synthesis and non-aqueous medium titrations of 1H-1,2,4-triazol-5-one derivatives has been conducted, providing insights into the chemical properties and reactivity of these compounds under different conditions (Yüksek et al., 2005).
Enzyme Inhibition Studies
Compounds derived from 4H-1,2,4-triazol-4-yl acetohydrazide have been synthesized and investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. This demonstrates potential therapeutic applications of these compounds (Bekircan et al., 2015).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its specific biological target. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Future Directions
Future research on this compound could involve exploring its reactivity under different conditions, synthesizing derivatives with different functional groups, and investigating its potential uses in various applications, such as in the synthesis of other complex molecules or as a potential drug candidate .
Properties
IUPAC Name |
3-(2-ethoxyanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-4-6-15(17)20-19-21-18(24)16(22-23-19)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWUCUWODDPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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